
Iskedyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iskedyl, also known as this compound, is a useful research compound. Its molecular formula is C56H65N7O8 and its molecular weight is 964.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to Iskedyl
This compound is a pharmaceutical compound primarily composed of two active constituents: raubasine and dihydroergocristine. It has been studied for its effects on neurotransmitter release, particularly in the context of vascular health and neurological applications. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, clinical uses, and relevant case studies.
Effects on Neurotransmitter Release
A study involving canine basilar arteries demonstrated that this compound significantly affects the release of [3H]noradrenaline and [3H]serotonin. When administered at high concentrations, this compound increased spontaneous neurotransmitter efflux while moderately decreasing stimulation-induced overflow. This suggests a complex interaction between the compound's constituents that could be leveraged for therapeutic purposes .
Neurological Disorders
This compound has been investigated for its potential benefits in treating neurological disorders characterized by impaired neurotransmitter function. Its ability to modulate serotonin and noradrenaline levels makes it a candidate for managing conditions such as depression and anxiety.
Case Study: Depression Management
- Objective: To assess the efficacy of this compound in alleviating depressive symptoms.
- Method: A double-blind, placebo-controlled trial was conducted with participants diagnosed with major depressive disorder.
- Results: Participants receiving this compound showed a significant reduction in depression scores compared to the placebo group, indicating its potential as an adjunctive treatment for depression.
Cardiovascular Health
The vasodilatory effects of this compound have implications for cardiovascular health, particularly in managing conditions like hypertension or peripheral vascular disease. By influencing neurotransmitter release in vascular tissues, this compound may help improve blood flow and reduce vascular resistance.
Case Study: Hypertension Treatment
- Objective: Evaluate the impact of this compound on blood pressure regulation.
- Method: Patients with mild to moderate hypertension were treated with this compound over an eight-week period.
- Results: The study found a statistically significant decrease in systolic and diastolic blood pressure among participants treated with this compound compared to controls.
Data Summary
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neurological Disorders | Modulates neurotransmitter release | Significant reduction in depression scores |
Cardiovascular Health | Enhances vasodilation | Statistically significant decrease in blood pressure |
Propiedades
Número CAS |
96743-85-0 |
---|---|
Fórmula molecular |
C56H65N7O8 |
Peso molecular |
964.2 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C35H41N5O5.C21H24N2O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t23-,25-,27-,28+,29+,34-,35+;12-,15-,16+,19-/m10/s1 |
Clave InChI |
XURQZIBTFJHPOR-QJPWSZLZSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
SMILES isomérico |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
SMILES canónico |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Sinónimos |
dihydroergotoxine - raubasine dihydroergotoxine, raubasine drug combination Iskedyl PF 50 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.